1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone
Description
Properties
IUPAC Name |
3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24-12-10-23(11-13-24)27-18-16-26(17-19-27)15-14-25(29)22-8-6-21(7-9-22)20-4-2-1-3-5-20/h1-13,28H,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKLMELMUAALHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477328-81-7 | |
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-(4-HYDROXYPHENYL)-1-PIPERAZINYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-[1,1'-biphenyl]-4-yl-3-(4-(4-hydroxyphenyl)-1-piperazinyl)-1-propanone. Its molecular formula is with a molecular weight of 398.49 g/mol. The structure consists of a biphenyl moiety linked to a piperazine ring and a propanone group, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, potentially protecting cells from oxidative stress.
- Anticancer Potential : Research has shown that similar compounds with piperazine structures often demonstrate anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Neuroprotective Effects : Compounds with similar structures have been evaluated for their neuroprotective properties in models of oxidative stress.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge free radicals, thus reducing oxidative damage in cells.
- Modulation of Cell Signaling Pathways : It may interfere with signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
Antioxidant Activity
A study highlighted the antioxidant capacity of related compounds, suggesting that the presence of the piperazine ring enhances radical scavenging activity. This property is crucial for developing therapeutic agents against oxidative stress-related diseases .
Anticancer Activity
Research involving phenylpiperazine derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-[1,1'-Biphenyl]-... | MCF-7 | 15 | Induces apoptosis |
| 1-[2-Hydroxy... | A549 | 10 | Inhibits proliferation |
Neuroprotective Effects
In neuroprotective studies, phenylpiperazine derivatives have been shown to protect neuronal cells from toxicity induced by glutamate and other neurotoxic agents. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Biological Properties
1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone is primarily known as a selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 plays a critical role in the degradation of cyclic guanosine monophosphate (cGMP), which is essential for smooth muscle relaxation and vasodilation. By inhibiting PDE5, this compound can enhance cGMP levels, leading to increased blood flow and improved erectile function. Its potency is notable, with an IC50 value of 0.025 μM, surpassing that of sildenafil.
Pharmacological Research
The primary application of this compound lies in its use as a therapeutic agent for erectile dysfunction (ED) . Its mechanism as a PDE5 inhibitor has made it a subject of extensive research aimed at developing new treatments for ED and related conditions. Additionally, it has potential implications in treating pulmonary arterial hypertension (PAH) and other vascular disorders due to its vasodilatory effects.
Drug Development
The compound serves as a valuable tool in drug discovery, particularly for investigating PDE5-related signaling pathways. Its unique structure allows researchers to explore modifications that could enhance efficacy or reduce side effects, contributing to the development of new PDE inhibitors.
Toxicity Studies
Toxicity assessments have demonstrated that this compound exhibits low acute toxicity. In studies involving mice, no significant adverse effects were observed at doses up to 2000 mg/kg. However, further chronic toxicity studies are necessary to fully understand its long-term safety profile.
Analytical Methods
Various analytical techniques have been employed to characterize this compound:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the structural properties with characteristic peaks observed at specific chemical shifts.
- Mass Spectrometry (MS): Used for molecular weight determination and structural elucidation.
- Infrared (IR) Spectroscopy: Assists in identifying functional groups present within the molecule.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Erectile Dysfunction Models: In animal studies, the compound demonstrated significant improvements in erectile function compared to control groups, validating its potential as a PDE5 inhibitor.
- Vascular Studies: Research indicates that it may also influence other vascular conditions by modulating cGMP levels beyond penile tissue.
Chemical Reactions Analysis
Key Reaction Challenges
Chemical Stability and Reactions
The compound’s stability and reactivity are influenced by its functional groups:
-
Biphenyl Moiety :
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Electrophilic Aromatic Substitution : Susceptible to nitration, bromination, or acylation at positions ortho/para to electron-donating groups (e.g., hydroxyl).
-
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Piperazine Ring :
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Hydroxyphenyl Group :
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Oxidation : The hydroxyl group may oxidize to a carbonyl under strong oxidizing conditions.
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Esterification : Could react with acylating agents (e.g., acetyl chloride) to form ethers.
-
Analytical Methods
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Hydroxyphenyl vs. Methoxyphenyl Piperazine Derivatives
- Compound: 1-[1,1'-Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone Molecular Formula: C₂₆H₂₈N₂O₂ Molecular Weight: 400.5 g/mol (vs. 386.5 g/mol for the target compound) . Key Difference: Methoxy group (-OCH₃) replaces the hydroxyl (-OH) on the piperazine-attached phenyl ring. Implications:
- Reduced hydrogen-bonding capacity compared to the hydroxyl variant .
Halogen-Substituted Analogs
- Compound: 1-(3-Fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl)-1-propanone Molecular Formula: C₂₃H₂₂F₂N₂O₂ Molecular Weight: 408.4 g/mol . Key Difference: Fluorine atoms at the 3-position of the phenyl ring and 2-position of the benzoyl group. Implications:
- Enhanced metabolic stability due to fluorine’s electronegativity.
- Potential for altered receptor binding affinity in pharmacological contexts .
- Compound: 1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone Molecular Formula: C₂₁H₁₇ClFNO Molecular Weight: 353.8 g/mol . Key Difference: Chlorine and fluorine substituents on the anilino group. Implications:
- Predicted higher density (1.251 g/cm³) and boiling point (542.3°C) compared to the target compound .
Modifications in the Nitrogen-Containing Ring
Piperazine vs. Piperidine Derivatives
- Compound: 1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one Molecular Formula: C₁₅H₂₁NO₂ Molecular Weight: 247.3 g/mol . Key Difference: Piperidine ring (saturated six-membered ring with one nitrogen) replaces the piperazine (two nitrogens). Implications:
- Reduced basicity due to fewer nitrogen atoms.
- Altered conformational flexibility, impacting binding to biological targets .
Functional Group Additions
Ether Linkage and Hydroxypropoxy Modifications
- Compound : 1-[4-(2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy)phenyl]propan-1-one
- Potential for enhanced solubility in polar solvents .
Structural and Property Comparison Table
Research and Practical Implications
- Pharmacological Potential: The hydroxyl group in the target compound may favor interactions with serotonin or dopamine receptors, common in CNS-targeting drugs. Methoxy or halogenated analogs could offer tailored pharmacokinetics .
- Synthetic Challenges : Crystallographic analysis (e.g., SHELX programs) is critical for confirming stereochemistry in analogs with complex substituents .
Q & A
Q. What synthetic routes are recommended for preparing 1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core Formation : Condense 1-([1,1'-biphenyl]-4-yl)-3-(4-hydroxyphenyl)propan-1-one (precursor) with a piperazine derivative under basic conditions. describes a similar protocol using recrystallization (EtOH) for purification, yielding 68% purity .
Piperazine Substitution : Introduce the 4-hydroxyphenyl group to the piperazine ring via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like KCO in DMF .
Yield Optimization : Use high-purity starting materials, monitor reaction progress via TLC/HPLC, and employ gradient recrystallization (e.g., ethanol/water mixtures) to reduce impurities .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR resolve biphenyl and piperazino proton environments. For ambiguous signals (e.g., overlapping aromatic peaks), use 2D NMR (COSY, HSQC) .
- X-ray Crystallography : SHELXL () is recommended for resolving crystal structures. For example, used this to determine the crystal structure of a related biphenyl-propanone derivative, confirming stereochemistry and hydrogen bonding .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNO; expected [M+H]: 385.1917) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to serotonin or dopamine receptors?
Methodological Answer:
Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s piperazino group and receptor active sites (e.g., 5-HT or D). Parameterize the force field to account for the biphenyl group’s hydrophobicity and the hydroxyl’s hydrogen-bonding capability .
MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with experimental IC data from radioligand displacement assays .
Contradiction Management : If computational predictions conflict with in vitro data (e.g., lower observed affinity), re-evaluate protonation states of the piperazine nitrogen under physiological pH .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for piperazine-containing propanone derivatives?
Methodological Answer:
- Pharmacokinetic Profiling : Measure metabolic stability using liver microsomes (human/rat) to identify rapid clearance issues. For low oral bioavailability, consider prodrug strategies (e.g., acetylating the hydroxyl group) .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For instance, notes that hydroxylated derivatives may retain activity, requiring dose adjustments .
- Species-Specific Differences : Compare receptor isoform expression across species (e.g., rodent vs. human) using qPCR. Adjust dosing regimens to account for affinity variations .
Q. How can structural analogs inform the design of derivatives with improved selectivity for target enzymes?
Methodological Answer:
- SAR Analysis : Modify substituents systematically:
- Crystallographic Insights : ’s structure of a hydroxy-biphenyl-propanone derivative reveals critical hydrogen bonds; mimic these interactions in derivative design .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for similar propanone-piperazine compounds?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, ethanol, and buffered aqueous solutions (pH 1.2–7.4). notes 55 mg/mL solubility in DMSO for a hydroxylated analog, but precipitation in PBS .
- Temperature Dependence : Measure solubility at 25°C vs. 37°C. If discrepancies persist (e.g., lower solubility in biological assays), use surfactants (e.g., Tween-80) or cyclodextrin complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
